
2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of an isopropylamino group attached to the indene ring, which is further substituted with two hydroxyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the indene ring system.
Introduction of Isopropylamino Group: The isopropylamino group is introduced through a nucleophilic substitution reaction, where an appropriate isopropylamine derivative reacts with the indene precursor.
Hydroxylation: The final step involves the hydroxylation of the indene ring to introduce the two hydroxyl groups at the 4 and 5 positions. This can be achieved using oxidizing agents such as hydrogen peroxide or osmium tetroxide under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the indene ring.
Substitution: The isopropylamino group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, osmium tetroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Dehydroxylated indene derivatives.
Substitution Products: Various substituted indene derivatives.
Scientific Research Applications
2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical reactions, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2-(Isopropylamino)ethanol
- 2-(Isopropylamino)propanol
- 2-(Isopropylamino)butanol
Uniqueness
2-(Isopropylamino)-2,3-dihydro-1H-indene-4,5-diol is unique due to its indene ring structure combined with the isopropylamino and hydroxyl groups. This combination imparts distinct chemical and biological properties that are not observed in simpler isopropylamino derivatives.
Properties
Molecular Formula |
C12H17NO2 |
|---|---|
Molecular Weight |
207.27 g/mol |
IUPAC Name |
2-(propan-2-ylamino)-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C12H17NO2/c1-7(2)13-9-5-8-3-4-11(14)12(15)10(8)6-9/h3-4,7,9,13-15H,5-6H2,1-2H3 |
InChI Key |
NJQHTIVVFOQECO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1CC2=C(C1)C(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


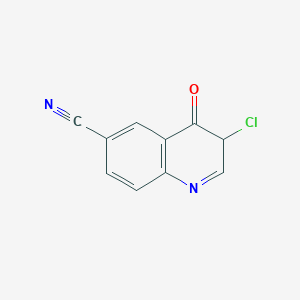
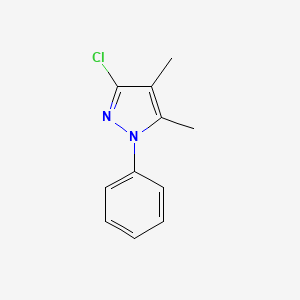
![2-[(2-Methylpyridin-4-yl)methyl]azepane](/img/structure/B11895450.png)
![5,6-Dichloro-1-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B11895455.png)


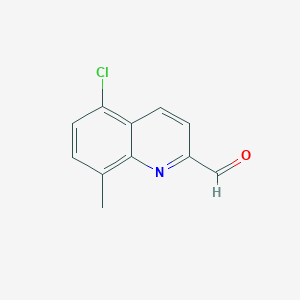
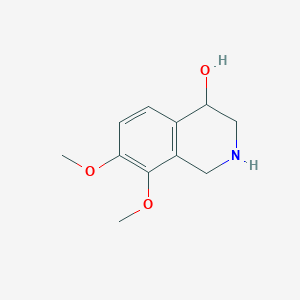

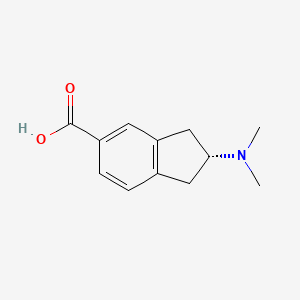
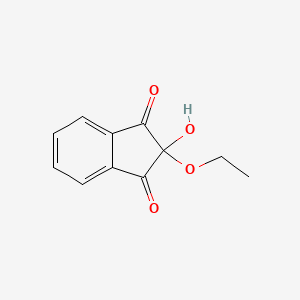

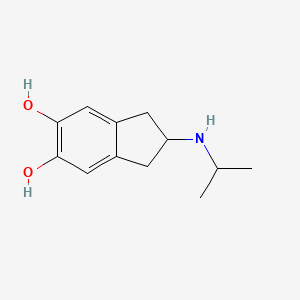
![Indeno[1,2,3-de]quinoline](/img/structure/B11895508.png)
